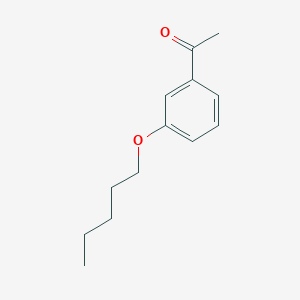

1-(3-(Pentyloxy)phenyl)ethanone

Descripción

1-(3-(Pentyloxy)phenyl)ethanone is a substituted acetophenone derivative characterized by a pentyloxy (-O-C₅H₁₁) group at the meta position of the phenyl ring. For example, similar compounds such as 1-(3-(2-fluoroethoxy)phenyl)ethanone (compound 5 in ) and 1-[4-hydroxy-3-[(pentyloxy)methyl]phenyl]ethanone () highlight the role of alkoxy groups in modulating physicochemical properties and bioactivity .

Propiedades

IUPAC Name |

1-(3-pentoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-4-5-9-15-13-8-6-7-12(10-13)11(2)14/h6-8,10H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKKOAAKTHSSOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303271 | |

| Record name | 1-[3-(Pentyloxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37062-69-4 | |

| Record name | 1-[3-(Pentyloxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37062-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(Pentyloxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-(Pentyloxy)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-hydroxyacetophenone with pentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-(Pentyloxy)phenyl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-(Pentyloxy)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed:

Oxidation: Formation of 3-(pentyloxy)benzoic acid.

Reduction: Formation of 1-(3-(pentyloxy)phenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

1-(3-(Pentyloxy)phenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.

Industry: It can be used in the production of specialty chemicals, fragrances, and flavoring agents.

Mecanismo De Acción

The mechanism of action of 1-(3-(Pentyloxy)phenyl)ethanone depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating pentyloxy group and the electron-withdrawing ethanone group. These substituents affect the compound’s behavior in electrophilic and nucleophilic reactions.

In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The pentyloxy group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.

Comparación Con Compuestos Similares

Alkoxy-Substituted Phenyl Ethanones

- 1-(3-(2-Fluoroethoxy)phenyl)ethanone (): Structure: Features a fluoroethoxy (-O-CH₂CH₂F) group at the meta position. Synthesis: Prepared via Claisen-Schmidt condensation of 3-(2-fluoroethoxy)benzaldehyde with substituted acetophenones, yielding 66–90% efficiency .

- 1-(3-(Trifluoroethoxy)phenyl)ethanone (): Structure: Contains a trifluoroethoxy (-O-CH₂CF₃) substituent. Synthesis: Achieved in moderate yields (similar to fluoroethoxy analogs). Key Difference: The electron-withdrawing trifluoromethyl group may enhance metabolic stability compared to pentyloxy derivatives .

- 1-[4-Hydroxy-3-[(pentyloxy)methyl]phenyl]ethanone (): Structure: Combines a pentyloxymethyl group with a phenolic hydroxyl group.

Amino- and Hydroxy-Substituted Derivatives

- 1-(3-(Benzylideneamino)phenyl)ethanone (): Structure: Incorporates a benzylideneamino (-N=CH-C₆H₅) group. Bioactivity: Exhibits significant antifungal activity against Fusarium oxysporum (ED₅₀ = 8 μg/mL), comparable to the fungicide Bavistin . Comparison: The presence of a Schiff base moiety enhances antifungal efficacy but reduces solubility compared to alkoxy analogs.

- 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone (): Structure: Features multiple hydroxyl and methoxy groups. Natural Source: Isolated from Euphorbia sieboldiana roots. Significance: Highlights the role of hydroxyl groups in natural product bioactivity, though specific targets remain uncharacterized .

Antitumor Activity

- Desmosdumotin C Derivatives () :

- Structure : Chloro, methoxy, and hydroxy substituents on the phenyl ring.

- Bioactivity : Derivatives such as (E)-1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one show potent cytotoxicity against cancer cell lines (e.g., HepG2).

- Mechanistic Insight : The α,β-unsaturated ketone (chalcone) moiety is critical for DNA intercalation and topoisomerase inhibition .

Antibacterial and Antifungal Agents

- 1-(4-(Quinolin-8-ylamino)phenyl)ethanone Derivatives (): Structure: Quinoline-amino-phenyl ethanone hybrids. Bioactivity: Chalcone derivatives exhibit moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32–64 μg/mL .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Actividad Biológica

1-(3-(Pentyloxy)phenyl)ethanone, a compound featuring a pentyloxy substituent on a phenyl ring, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

- Molecular Formula : C13H18O2

- Molecular Weight : 206.285 g/mol

- Structural Characteristics : The presence of the pentyloxy group significantly influences the compound's hydrophobicity and interaction with biological targets.

Synthesis

The synthesis of 1-(3-(Pentyloxy)phenyl)ethanone typically involves the alkylation of phenolic compounds followed by acetylation. Various methods have been reported, including:

- Electrophilic Substitution : Utilizing chlorinated precursors and nucleophilic substitution reactions.

- Reagents : Sodium hydride and various alcohols are commonly used to facilitate the reaction.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial properties. For instance, derivatives of phenolic compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. A study demonstrated that modifications in the alkoxy chain can enhance antimicrobial activity, suggesting a structure-activity relationship (SAR) that could be applicable to 1-(3-(Pentyloxy)phenyl)ethanone .

Antioxidant Properties

The antioxidant capacity of phenolic compounds is well-documented. Studies have shown that the introduction of longer alkoxy chains, such as pentyloxy, can improve radical scavenging activities. This is attributed to enhanced electron-donating ability and stabilization of radical intermediates .

Cytotoxicity and Cancer Research

Preliminary studies on structurally related compounds suggest potential cytotoxic effects against various cancer cell lines. For example, similar phenolic derivatives have been tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The introduction of pentyloxy groups may modify these effects, warranting further investigation into the specific mechanisms involved .

The biological activity of 1-(3-(Pentyloxy)phenyl)ethanone is hypothesized to involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound may interact with specific receptors or proteins, affecting downstream signaling pathways.

Case Studies

- Antimicrobial Study : A homologous series of phenolic compounds were synthesized and tested against common pathogens. Results indicated that modifications influenced both the potency and spectrum of activity .

- Cytotoxicity Assay : In vitro studies using cancer cell lines revealed that certain derivatives exhibited significant cytotoxicity, suggesting potential for development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.